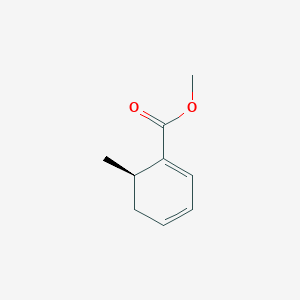
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate (MCD) is a chemical compound used in scientific research for its unique properties. It is a cyclic ester that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
MCD has a unique mechanism of action that involves the formation of a reversible covalent bond with proteins. It binds to the active site of enzymes and inhibits their activity by blocking the substrate from binding. This mechanism has been studied extensively in various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
MCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
MCD has several advantages for lab experiments, including its ease of synthesis, its stability, and its unique mechanism of action. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research involving MCD, including its use as a tool for investigating the mechanism of action of enzymes, its potential use as a therapeutic agent for diseases involving acetylcholine dysfunction, and its potential use as a starting material for the synthesis of new compounds with unique properties.
In conclusion, Methyl (Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate)-6-methylcyclohexa-1,3-diene-1-carboxylate is a unique chemical compound with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research into MCD could lead to the development of new therapeutic agents and the synthesis of new compounds with unique properties.
Méthodes De Synthèse
MCD can be synthesized using several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most commonly used methods for synthesizing MCD is the reaction of 3-methylcyclohex-2-enone with ethyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of MCD as the major product.
Applications De Recherche Scientifique
MCD has been used in various scientific research applications, including its use as a chiral auxiliary for asymmetric synthesis, a starting material for the synthesis of other compounds, and a reactant in the synthesis of natural products. It has also been used as a probe to study protein-ligand interactions and to investigate the mechanism of action of enzymes.
Propriétés
Numéro CAS |
178991-18-9 |
|---|---|
Nom du produit |
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
RJMGNWLDUBCFPN-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CC=CC=C1C(=O)OC |
SMILES |
CC1CC=CC=C1C(=O)OC |
SMILES canonique |
CC1CC=CC=C1C(=O)OC |
Synonymes |
1,3-Cyclohexadiene-1-carboxylicacid,6-methyl-,methylester,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
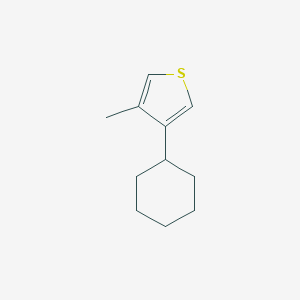
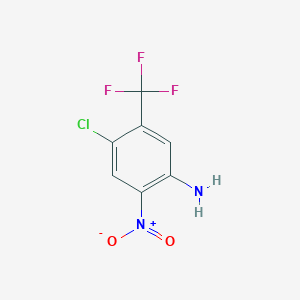
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
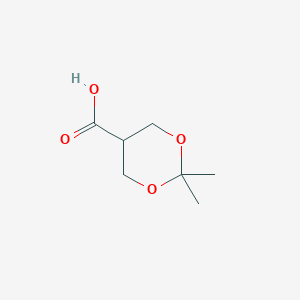
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
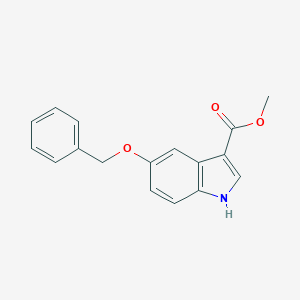
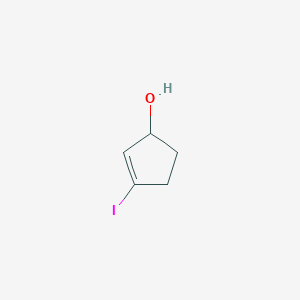


![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)